

A Head-to-Head Comparison of FAP-Targeting ADCs with Different Payloads

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Compound of Interest

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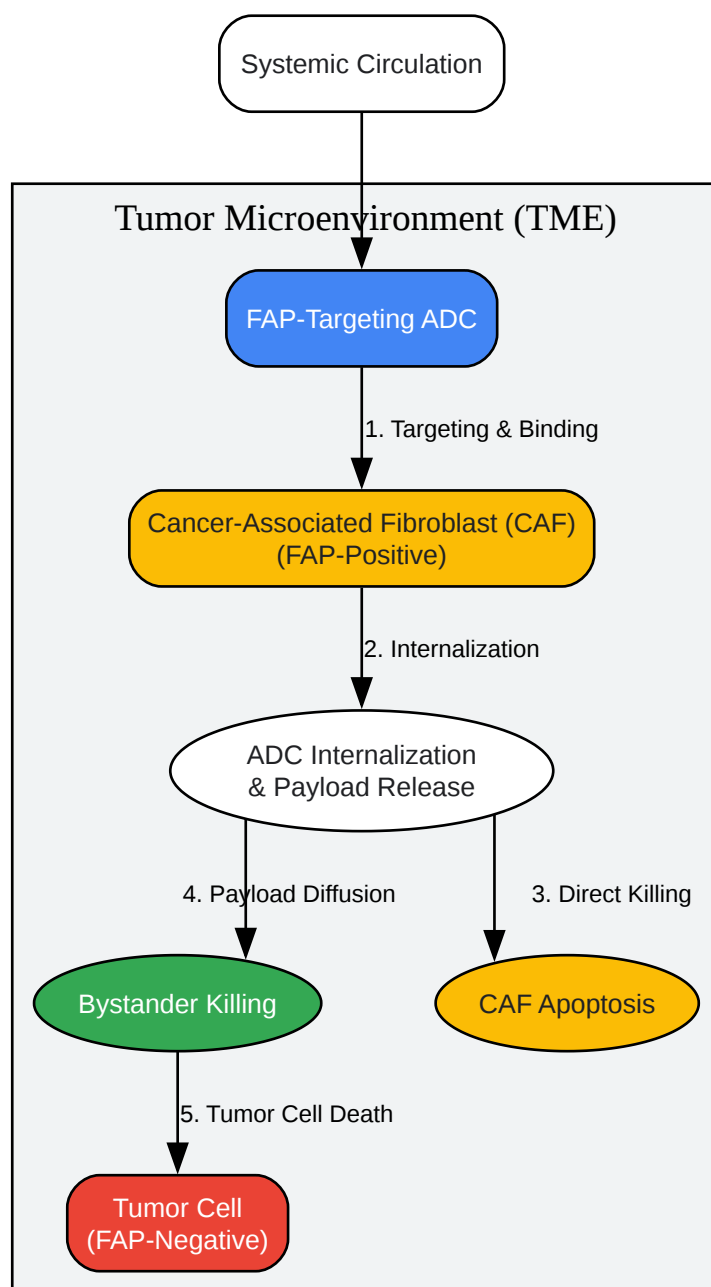
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The tumor microenvironment (TME) presents a significant hurdle in cancer therapy, with cancer-associated fibroblasts (CAFs) playing a key role in promoting tumor growth and therapeutic resistance.^[1] Fibroblast Activation Protein (FAP), a serine protease, is highly expressed on CAFs in the stroma of most epithelial cancers while having limited expression in healthy adult tissues, making it an attractive target for antibody-drug conjugates (ADCs).^{[1][2][3][4]} This guide provides a head-to-head comparison of FAP-targeting ADCs armed with different cytotoxic payloads, supported by preclinical and clinical data.

Mechanism of Action of FAP-Targeting ADCs

FAP-targeting ADCs utilize a monoclonal antibody to selectively deliver a potent cytotoxic payload to FAP-expressing CAFs within the TME.^{[5][6]} Upon binding to FAP, the ADC is internalized, and the payload is released, leading to the killing of CAFs.^[7] This targeted depletion of CAFs can disrupt the supportive tumor stroma and also induce a "bystander effect," where the released payload kills adjacent tumor cells, even if they do not express FAP.^{[6][8]}



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Caption: Mechanism of FAP-Targeting ADC Action.

Comparative Efficacy and Safety of FAP-Targeting ADCs

The choice of payload is a critical determinant of an ADC's efficacy and safety profile.[9][10]
Here, we compare FAP-targeting ADCs with three distinct payload classes: auristatins (MMAE), tubulins (a novel cytolyisin), and topoisomerase I inhibitors (deruxtecan).

Quantitative Data Summary

ADC Platform	Payload Class	Key Preclinical/Clinical Findings	Reference
huB12-MMAE	Auristatin (Microtubule Inhibitor)	In Vitro: Potently eliminated FAP-expressing cells. IC50 values of 0.61 µg/mL in CWR-R1FAP and 0.87 µg/mL in hPrCSC-44 cells. In Vivo: Significantly prolonged survival in a xenograft model engineered to overexpress FAP. Treatment led to increased secretion of proinflammatory cytokines IL-6 and IL-8 by CAFs.	[11] [12]
OMTX705	Tubulysin (Microtubule Inhibitor)	Preclinical: Demonstrated 100% tumor growth inhibition and prolonged tumor regressions in patient-derived xenograft (PDX) models of pancreatic, lung, breast, and ovarian cancers. Showed superiority over a deruxtecan-based FAP-ADC in a pancreas cancer model. Clinical (Phase	[13] [14] [15]

		1): Well-tolerated with no dose-limiting toxicities observed. In combination with pembrolizumab, partial responses were achieved in 4% of patients with advanced solid tumors. The most frequent related adverse events were asthenia (35%) and increased AST (14%).
FAP-Deruxtecan	Topoisomerase I Inhibitor	Preclinical: OMTX705 showed superiority in a head-to-head comparison in a pancreas cancer model.
OncoFAP-MMAE	Auristatin (Microtubule Inhibitor)	Preclinical (SMDC): A small molecule-drug conjugate (SMDC) that delivered high amounts of MMAE selectively to the tumor site, resulting in potent antitumor activity. [16] [17]
OncoFAP-Exatecan	Topoisomerase I Inhibitor	Preclinical (SMDC): An SMDC that emerged as a highly efficacious anti-cancer therapeutic against FAP-positive cellular models. [17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the comparison.

In Vitro Cytotoxicity Assay (huB12-MMAE)

- Cell Lines: FAP-positive cells (CWR-R1FAP, hPrCSC-44) and FAP-negative control cells (parental CWR-R1, PC3).
- Treatment: Cells were treated for 72 hours with a serial dilution of either huB12-MMAE or an isotype control ADC (IgG-MMAE).
- Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50).
- Reference:[12]

In Vivo Efficacy Study (OMTX705)

- Models: Patient-derived xenograft (PDX) models for pancreatic, gastric, ovarian, triple-negative breast, and lung cancers, with and without humanized immune systems.
- Treatment: OMTX705 was administered as a single agent or in combination with chemotherapy or immune checkpoint inhibitors.
- Analysis: Tumor growth was monitored to determine tumor growth inhibition (TGI). In some studies, treatment was discontinued and then re-initiated to assess for treatment resistance.
- Reference:[8][14]

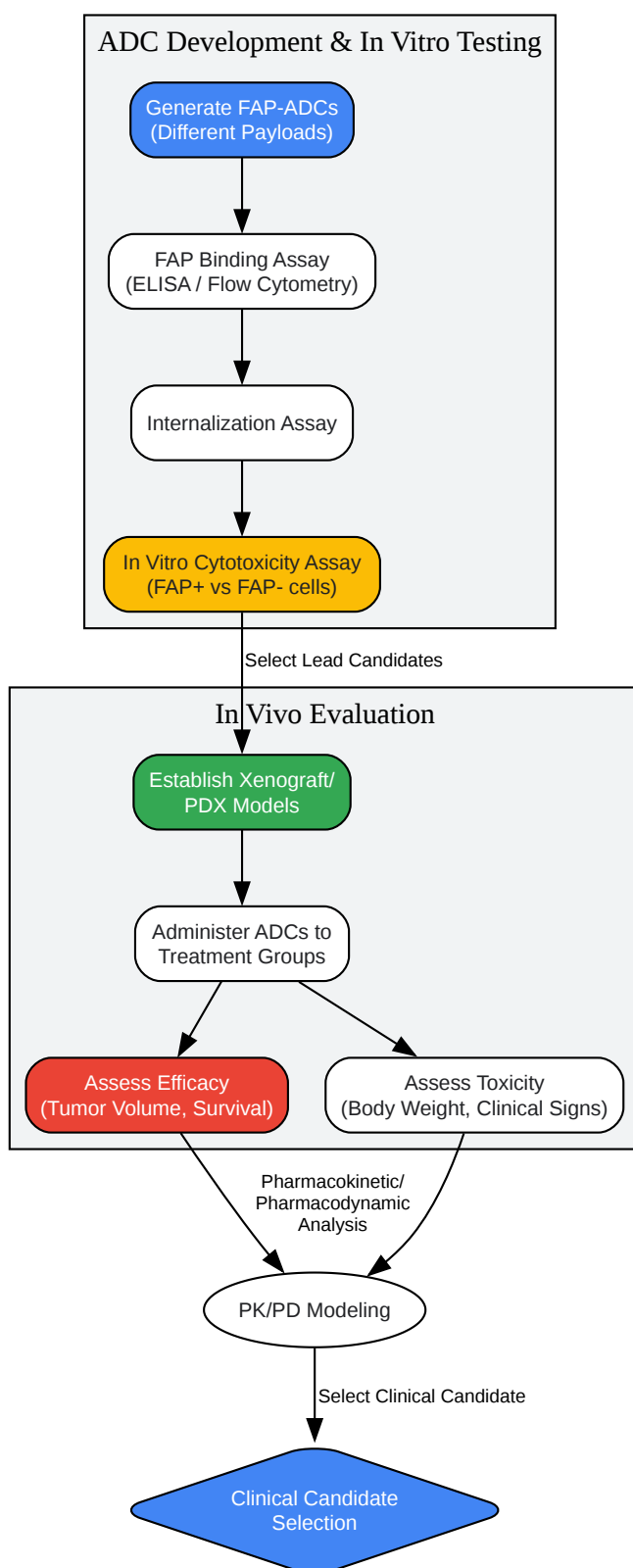
Phase 1 Clinical Trial (OMTX705)

- Patient Population: Patients with advanced carcinomas or sarcomas.
- Study Design: A 3+3 dose-escalation design was used. Patients received OMTX705 monotherapy (1-18 mg/kg) or in combination with standard pembrolizumab (2-10 mg/kg).

- Endpoints: The primary endpoint was safety. Secondary endpoints included efficacy, pharmacokinetics, and biomarkers.
- Reference:[13][15]

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating and comparing FAP-targeting ADCs.



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Caption: Preclinical FAP-ADC Evaluation Workflow.

Discussion and Future Perspectives

The preclinical and early clinical data for FAP-targeting ADCs are promising, demonstrating potent anti-tumor activity across various solid tumor models.[1][14] The choice of payload significantly influences the therapeutic window. For instance, OMTX705, with its novel tubulysin payload, has shown a favorable safety profile in early clinical trials.[13][15] Furthermore, the ability of some FAP-targeting ADCs to overcome resistance to chemotherapy and immunotherapy highlights their potential to address unmet clinical needs.[8][14]

A key advantage of targeting FAP on CAFs is the potential to remodel the immunosuppressive TME.[18] Studies have shown that the elimination of FAP-expressing CAFs can lead to increased infiltration of CD8+ T cells and a shift towards a more pro-inflammatory environment.[11][14] This provides a strong rationale for combining FAP-targeting ADCs with immune checkpoint inhibitors, a strategy that has already shown early signs of success in clinical trials.[13][15]

However, potential challenges remain. "On-target, off-tumor" toxicity is a concern for all ADCs, as low levels of FAP expression have been reported in some healthy tissues.[5][19] Careful patient selection and optimization of the ADC's therapeutic index will be critical for clinical success.

In conclusion, FAP-targeting ADCs represent a promising therapeutic strategy. Head-to-head comparisons of different payloads are essential for identifying the most effective and safest candidates for further clinical development. Future research will likely focus on novel payloads, combination therapies, and biomarker strategies to optimize patient outcomes.

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